4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
4-chloro-2-phenyl-5-(pyridin-3-ylmethylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(19-10-12-5-4-8-18-9-12)11-20-21(16(15)22)13-6-2-1-3-7-13/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAHZWFPMJSVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. A base like potassium carbonate or triethylamine is employed to deprotonate the amine, enhancing nucleophilicity. Elevated temperatures accelerate the substitution but may lead to side reactions such as ring-opening or decomposition.
Table 1: Solvent and Base Effects on Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 90 | 62 |
| DMSO | Et₃N | 80 | 58 |
| THF | DBU | 70 | 41 |
Yields correlate with solvent polarity, as DMF and DMSO stabilize the transition state better than tetrahydrofuran (THF). The use of stronger bases like 1,8-diazabicycloundec-7-ene (DBU) in THF underperforms due to poor solubility of reactants.
Mechanistic Insights
The mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-deficient C5 position of the pyridazinone ring is attacked by the deprotonated amine. The chloro group at C4 directs electrophilic substitution to C5, while the phenyl group at C2 stabilizes the aromatic system through resonance.
Multi-step Synthesis via Cyclization of Diketone Precursors
An alternative route constructs the pyridazinone ring de novo from a 1,4-diketone precursor. This method allows greater flexibility in introducing substituents at early stages.
Cyclization with Hydrazine Derivatives
The diketone intermediate, 1-phenyl-1,4-pentanedione, reacts with hydrazine hydrate to form the pyridazinone core. Subsequent chlorination at C4 using phosphorus oxychloride (POCl₃) introduces the chloro substituent. Finally, amination at C5 with (pyridin-3-yl)methylamine yields the target compound.
Table 2: Cyclization and Chlorination Parameters
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | N₂H₄·H₂O | 6 | 75 |
| Chlorination | POCl₃, DMF | 4 | 68 |
| Amination | (Pyridin-3-yl)CH₂NH₂ | 12 | 60 |
Cyclization in ethanol under reflux provides moderate yields, while chlorination in POCl₃ with catalytic DMF achieves efficient electrophilic substitution. The final amination step mirrors the conditions described in Section 1.1.
Side Reactions and Mitigation
Competing pathways during cyclization may generate pyrazole byproducts if excess hydrazine is used. Strict stoichiometric control (1:1 diketone-to-hydrazine ratio) and slow reagent addition minimize this issue. Additionally, chlorination at temperatures >100°C risks ring degradation, necessitating precise thermal regulation.
Metal-Catalyzed Amination Approaches
Transition metal catalysis offers a modern strategy for constructing C–N bonds under milder conditions. Palladium-based catalysts, such as Pd(OAc)₂ with Xantphos ligands, facilitate coupling between 4-chloro-2-phenylpyridazin-3-one and (pyridin-3-yl)methylamine.
Catalytic System Optimization
Reactions proceed in toluene at 110°C using cesium carbonate as a base. The ligand-to-metal ratio critically influences turnover; a 2:1 Xantphos:Pd ratio suppresses catalyst deactivation.
Table 3: Ligand Effects on Catalytic Efficiency
| Ligand | Pd Source | Yield (%) |
|---|---|---|
| Xantphos | Pd(OAc)₂ | 71 |
| BINAP | Pd₂(dba)₃ | 55 |
| DPPF | PdCl₂ | 48 |
Xantphos, a bulky bisphosphine ligand, enhances oxidative addition and stabilizes the Pd(0) intermediate, outperforming BINAP and DPPF.
Substrate Limitations
Electron-deficient aryl chlorides exhibit higher reactivity, but steric hindrance from the phenyl group at C2 slows the amination. Microwave-assisted heating (150°C, 30 min) improves reaction rates but requires specialized equipment.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Amination | Short synthetic route | Moderate yields, side reactions |
| Multi-step Cyclization | Flexible intermediate modification | Lengthy, requires POCl₃ handling |
| Metal-Catalyzed | Mild conditions, scalability | High catalyst cost |
The direct amination route is preferred for small-scale synthesis due to its simplicity, while the catalytic method suits industrial applications despite Pd costs. Multi-step synthesis remains valuable for accessing analogs with varied substituents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the pyridazinone core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridin-3-ylmethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences reactivity, solubility, and biological activity.
Key Observations :
- The hydrazino group (CAS 1210-32-8) improves solubility but may reduce stability due to reactivity.
- The dimethylamino group () prioritizes lipophilicity, favoring membrane permeability.
- The pyridinylmethylamino group in the target compound balances aromatic interactions and moderate polarity.
Substituent Variations at Position 2
The phenyl group at position 2 can be modified to alter electronic and steric effects.
Key Observations :
Structural and Crystallographic Insights
highlights the role of substituents in molecular planarity and crystal packing. For example:
- A benzimidazole-substituted dihydropyridazinone exhibits near-planar geometry (interplanar angle: 3.69°), facilitating tight crystal packing .
- The target compound’s pyridinylmethyl group may introduce slight non-planarity, affecting crystallinity and solubility.
Biological Activity
The compound 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 314.79 g/mol. The structure features a pyridazinone core substituted with a chloro group and a phenyl group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives show inhibition against various enzymes, which could lead to therapeutic applications in conditions like cancer and viral infections.
- Antiviral Activity : Some studies suggest that related compounds may inhibit viral replication, particularly in adenoviruses, by targeting the DNA replication process .
- Cytotoxic Effects : Preliminary studies have indicated cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antiviral Activity : A series of novel N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were tested for their antiviral properties against human adenovirus (HAdV). Compounds demonstrated sub-micromolar potency and selectivity indexes greater than 100 compared to standard treatments, suggesting significant therapeutic potential .
- Cytotoxicity Assessment : Research on related pyridazine derivatives showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity levels. This highlights the potential for developing safer anticancer agents based on the pyridazine scaffold .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one, and how do reaction parameters influence yield?
The synthesis of this compound can be approached via cyclo-condensation reactions involving amines and carbonyl precursors. Key parameters include:
- Catalysts : Iron(III) trifluoroacetate in aqueous micellar media enhances reaction efficiency and minimizes side products .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are critical for solubility and reaction progress .
- Temperature : Controlled heating (e.g., 353 K) improves reaction rates but must be balanced to avoid decomposition .
- Base additives : Potassium carbonate facilitates deprotonation steps, particularly in nucleophilic substitution reactions .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar pyridazinone derivatives?
Discrepancies often arise from variations in:
- Assay conditions : Differences in pH, temperature, or cellular models (e.g., enzyme vs. cell-based assays) alter observed activities .
- Compound purity : Impurities >5% can skew bioactivity results; rigorous characterization via HPLC or NMR is essential .
- Structural analogs : Subtle modifications (e.g., chloro vs. methyl substituents) drastically impact target specificity. For example, chloro groups enhance electrophilic reactivity, while phenyl rings influence lipophilicity .
- Target redundancy : Cross-reactivity with off-target proteins (e.g., kinases vs. GPCRs) requires validation using knockout models or competitive binding assays .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding patterns, particularly for the pyridinylmethylamino group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns from chlorine atoms .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyridazinone core, though suitable crystals may require co-crystallization agents .
Advanced: What strategies optimize regioselectivity in substitution reactions of dihydropyridazinone derivatives?
- Directing groups : The pyridin-3-ylmethylamino group at position 5 acts as an electron-donating director, favoring electrophilic substitution at position 4 .
- Solvent effects : DMF stabilizes transition states in SNAr reactions, enhancing selectivity for chloro displacement .
- Catalytic control : Transition-metal catalysts (e.g., Pd/C) enable selective cross-coupling at halogenated positions while preserving the dihydropyridazinone ring .
- Steric hindrance : Bulky substituents on the phenyl ring at position 2 reduce unwanted side reactions at adjacent sites .
Basic: How do the chlorine and pyridinylmethylamino substituents influence the compound's reactivity and binding properties?
- Chlorine : Enhances electrophilicity at position 4, facilitating nucleophilic substitution. Its electron-withdrawing effect also stabilizes the dihydropyridazinone ring .
- Pyridinylmethylamino group : Increases lipophilicity, improving membrane permeability. The pyridine nitrogen participates in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Synergistic effects : The combined electronic and steric properties of these groups enhance binding affinity for hydrophobic enzyme pockets, as seen in kinase inhibition assays .
Advanced: What computational methods are recommended for predicting the compound's interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases), leveraging the pyridinylmethylamino group’s hydrogen-bonding potential .
- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with activity data to prioritize derivatives for synthesis .
- MD simulations : Assesses stability of ligand-protein complexes over time, identifying key residues (e.g., catalytic lysines) for mutagenesis studies .
Basic: What are the stability considerations for handling and storing this compound?
- Light sensitivity : Protect from UV exposure to prevent photo-degradation of the dihydropyridazinone core .
- Moisture control : Store under desiccation to avoid hydrolysis of the chloro substituent .
- Temperature : Long-term storage at -20°C in amber vials minimizes thermal and oxidative degradation .
Advanced: How can researchers reconcile conflicting spectral data for dihydropyridazinone derivatives?
- Dynamic effects : Rotameric equilibria of the pyridinylmethylamino group cause splitting in NMR spectra; variable-temperature NMR resolves these ambiguities .
- Tautomerism : The dihydropyridazinone ring may exist in keto-enol forms, leading to multiple signals in C NMR. DFT calculations can predict dominant tautomers .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated analogs) that may contribute to unexpected peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
